Dioscoretine

Description

Contextualizing Dioscoretine within Steroidal Alkaloid Research

The genus Dioscorea, commonly known as yams, is a rich source of a diverse array of secondary metabolites. nih.gov These include steroidal saponins (B1172615) and alkaloids, both of which have been subjects of extensive phytochemical research. nih.govresearchgate.net While compounds like diosgenin (B1670711), a steroidal saponin (B1150181), are renowned as precursors for the synthesis of steroid hormones, the alkaloids of Dioscorea represent a structurally distinct class of compounds with significant biological properties. nih.govresearchgate.net

This compound is classified as an isoquinuclidine alkaloid, a specific type of bridged bicyclo heterocyclic compound. nih.govusp-pl.com This structural classification distinguishes it from the more commonly studied steroidal saponins found in yams. The isoquinuclidine core is a semi-rigid piperidine (B6355638) ring system that has intrigued chemists and pharmacologists due to its presence in various pharmacologically active natural products. researchgate.net Other notable alkaloids found in Dioscorea species include dioscorine and dihydrodioscorine. researchgate.net It is within this complex phytochemical milieu that this compound is situated, often co-existing with these other alkaloidal and steroidal compounds. researchgate.netijplantenviro.com

Historical Perspectives on this compound Discovery and Early Investigations

The investigation into the chemical constituents of yams has a long history, driven by their use in traditional medicine. The common yellow yam, Dioscorea dumetorum, has been utilized in West African folk medicine for various purposes, including the treatment of diabetes. nih.gov This traditional use spurred scientific inquiry into its bioactive principles.

This compound was successfully isolated from the tubers of Dioscorea dumetorum and identified as the primary hypoglycemic agent within the plant. nih.govnih.gov Early research, notably a study published in Planta Medica in 1990, detailed the isolation of this compound from the aqueous fraction of a methanol (B129727) extract of the yam tubers. usp-pl.com A United States patent filed around the same time further described the process for extracting and isolating this compound, highlighting its potential as a therapeutic agent for diabetes mellitus. nih.gov These initial studies established the foundational knowledge about this compound, including its source, method of isolation, and primary biological activity. The structure of this compound was elucidated based on spectroscopic data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR). nih.gov

Significance of this compound as a Research Target in Bioactive Compounds

The primary significance of this compound as a research target lies in its demonstrated hypoglycemic activity. usp-pl.comnih.gov In early studies, this compound was shown to significantly lower blood sugar levels in both normal and alloxan-induced diabetic rabbits. usp-pl.com This effect was observed to be more potent than the crude aqueous extract of the yam, indicating that this compound is a key active component. nih.gov

The potential to develop a new class of drugs for diabetes, a globally prevalent metabolic disorder, makes this compound a compound of considerable interest. mdpi.comnih.gov Research into plant-derived alkaloids for managing diabetes has been an active field, with numerous compounds being investigated for their ability to modulate glucose homeostasis. nih.govnumberanalytics.com this compound, with its distinct isoquinuclidine structure, offers a unique chemical scaffold for the development of novel hypoglycemic agents. nih.govnih.gov

The following table summarizes the early experimental findings on the hypoglycemic effect of this compound:

| Experimental Model | Treatment | Dosage | Observation | Reference |

| Normal Rabbits | This compound | 20 mg/kg | Reduced fasting blood sugar from 112 mg/100 ml to 55 mg/100 ml after 4 hours. | usp-pl.com |

| Alloxan Diabetic Rabbits | This compound | 20 mg/kg | Lowered blood sugar from 520 mg/100 ml to 286 mg/100 ml after 4 hours. | usp-pl.com |

| Normal Rats | This compound | 20 mg/kg | Demonstrated stronger hypoglycemic activity compared to the aqueous extract. | nih.gov |

Overview of Research Directions and Academic Challenges

Despite the promising initial findings, dedicated research on this compound appears to have slowed since the early 1990s. However, the broader context of natural product drug discovery and research into Dioscorea alkaloids provides insight into potential research directions and challenges.

Research Directions:

Mechanism of Action Studies: A crucial area for future research is to elucidate the precise mechanism by which this compound exerts its hypoglycemic effect. While early studies demonstrated its effectiveness, the molecular targets and signaling pathways involved remain largely unexplored. researchgate.net

Total Synthesis and Analogue Development: The total synthesis of this compound would not only confirm its structure but also open avenues for the creation of synthetic analogues. These analogues could be screened for improved potency, selectivity, and pharmacokinetic properties. The patent for this compound mentions the possibility of semi-synthesis from related alkaloids like dioscorine. nih.gov

Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to assess its drug-like properties. Furthermore, a thorough toxicological evaluation is critical, especially given that some related Dioscorea alkaloids, such as dioscorine, are known to be neurotoxic. mdpi.com

Academic Challenges:

Complexity of Natural Product Isolation: The isolation and purification of this compound from the complex chemical matrix of Dioscorea dumetorum can be challenging and may result in low yields. ijpsjournal.comrsc.org

Toxicity of Co-occurring Compounds: The presence of toxic alkaloids like dioscorine in some Dioscorea species raises safety concerns and complicates the use of crude extracts for therapeutic purposes. ijplantenviro.commdpi.com This necessitates robust purification methods to ensure the final product is free from these toxic constituents.

Limited Recent Research: The lack of recent, focused research on this compound presents a significant hurdle. This may be due to a variety of factors, including funding priorities, the challenges of natural product research, or a shift in focus to other therapeutic targets. ijpsjournal.com

Scalable and Sustainable Sourcing: For any natural product to be developed into a viable pharmaceutical, a sustainable and scalable source of the starting material is required. This involves considerations of cultivation, harvesting, and potential environmental impact. rsc.org

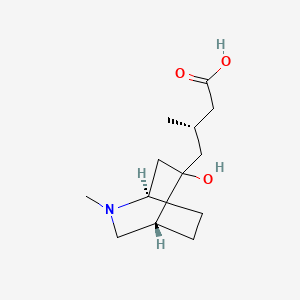

Structure

2D Structure

3D Structure

Properties

CAS No. |

128637-87-6 |

|---|---|

Molecular Formula |

C13H23NO3 |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

4-(5-hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-5-yl)-3-methylbutanoic acid |

InChI |

InChI=1S/C13H23NO3/c1-9(5-12(15)16)6-13(17)7-11-4-3-10(13)8-14(11)2/h9-11,17H,3-8H2,1-2H3,(H,15,16) |

InChI Key |

YWVYEZNFPRWGMM-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)O)CC1(CC2CCC1CN2C)O |

Isomeric SMILES |

C[C@H](CC(=O)O)CC1(C[C@H]2CC[C@@H]1CN2C)O |

Canonical SMILES |

CC(CC(=O)O)CC1(CC2CCC1CN2C)O |

Synonyms |

dioscoretine |

Origin of Product |

United States |

Natural Occurrence and Distribution of Dioscoretine in Biological Systems

Taxonomic Identification of Dioscoretine-Producing Plant Species

The presence of this compound is a characteristic feature of certain species within the Dioscorea genus, which encompasses a large number of flowering plants commonly known as yams.

This compound has been prominently identified in Dioscorea dumetorum, often referred to as the bitter yam, trifoliate yam, or cluster yam. zenodo.org Research has established that the tubers of D. dumetorum are a significant source of this alkaloid. zenodo.org The compound is recognized as the hypoglycemic principle of this particular yam species.

Beyond D. dumetorum, this compound is also found alongside other alkaloids, such as dioscorine and dumetorine, in various other Dioscorea species. nih.gov The genus is known for its rich and diverse profile of secondary metabolites. nih.gov

While specific quantitative data for this compound across different Dioscorea varieties remains a subject of ongoing research, comparative studies on the total alkaloid content provide valuable insights. A study on the phytochemical composition of two cultivars of Dioscorea dumetorum (edible and wild) revealed the presence of alkaloids in both, with the wild variety showing a significantly higher crude protein content. researchgate.net Another analysis of two species of D. dumetorum (white and yellow) also confirmed the presence of alkaloids in both. ejbio.org

The total alkaloid content has been quantified in several Dioscorea species, indicating a wide range of variation within the genus. For instance, the alkaloid content in D. belophylla has been reported to be 0.68 mg/100 g, while D. alata and D. esculenta contain 1.64 mg/100 g and 1.89 mg/100 g, respectively. nih.gov Some studies have reported the total alkaloid content in different Dioscorea species to range from 7.2 to 16 mg/100 g. nih.gov

Interactive Data Table: Total Alkaloid Content in Select Dioscorea Species

| Species | Alkaloid Content (mg/100g) |

| Dioscorea belophylla | 0.68 |

| Dioscorea alata | 1.64 |

| Dioscorea esculenta | 1.89 |

| Various Dioscorea species (range) | 7.2 - 16 |

Note: This table represents total alkaloid content and not specifically this compound content.

Localization of this compound within Plant Tissues and Organs

The primary localization of this compound within the plant is in the tubers. The tubers of Dioscorea species are not only a source of nutrition but also a reservoir of various bioactive compounds, including alkaloids. zenodo.orgnih.gov The aqueous extract of D. dumetorum tubers is specifically noted for its this compound content. zenodo.org While other parts of the plant may contain secondary metabolites, the tubers are consistently identified as the principal site of this compound accumulation.

Influence of Environmental Factors on this compound Accumulation

The accumulation of secondary metabolites in plants, including alkaloids, is known to be influenced by a variety of environmental factors. While specific studies on the direct impact of environmental conditions on this compound production are limited, broader research on Dioscorea species provides some indications.

Environmental factors are recognized as major drivers of changes in the distribution and growth of Dioscorea species. mdpi.com For instance, the growth of some Dioscorea species is restricted by temperatures below 20°C, and while warm temperatures can favor foliage growth, they may also retard tuber development and alter the production of other secondary metabolites like diosgenin (B1670711). mdpi.com Modeling studies on the influence of environmental parameters on yam phenology have highlighted the roles of temperature and photoperiod. researchgate.net Furthermore, factors such as altitude, soil moisture, organic matter, and canopy closure have been shown to affect the abundance of wild yam populations. ku.edu These environmental pressures can, in turn, influence the biosynthesis and accumulation of alkaloids as part of the plant's defense and adaptation mechanisms.

Advanced Methodologies for Dioscoretine Isolation and Purification in Research

Chromatographic Purification Strategies for Dioscoretine

Thin Layer Chromatography (TLC) and Open Column Chromatography (OCC) in Preparative Scale

Thin Layer Chromatography (TLC) and Open Column Chromatography (OCC) are foundational techniques in the preparative isolation of natural products, including alkaloids like this compound. These methods are indispensable for separating complex mixtures derived from plant extracts, allowing for the stepwise purification of target compounds.

Thin Layer Chromatography (TLC) , particularly in its preparative scale (p-TLC) format, is utilized to separate compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase. For preparative purposes, thicker layers of the stationary phase are employed, and larger volumes of the sample extract are applied. After development, distinct bands corresponding to separated compounds can be visualized (e.g., under UV light or by staining with specific reagents) and scraped off the plate for further processing. While primarily used for analytical purposes, p-TLC can yield small to moderate quantities of purified compounds.

Open Column Chromatography (OCC) , also known as conventional column chromatography, is a widely applied technique for the preparative isolation of natural products. In this method, a stationary phase, most commonly silica gel or alumina, is packed into a glass column. The sample extract is loaded onto the top of the column, and a mobile phase (eluent) is passed through it. Compounds separate based on their polarity and affinity for the stationary phase, with different components eluting from the column at different times. Fractions are collected sequentially, and those containing the desired compound, identified through analytical TLC or other methods, are pooled and concentrated. OCC is scalable and can be used to isolate larger quantities of compounds compared to analytical TLC.

Elucidation of Dioscoretine Biosynthetic Pathways and Genetic Regulation

Genetic and Genomic Insights into Dioscoretine Biosynthesis

Transcriptome Analysis for Identifying Key Biosynthetic Genes

Transcriptome analysis, particularly RNA sequencing (RNA-Seq), offers a powerful approach to identify genes that are actively expressed and potentially involved in the biosynthesis of compounds like this compound. Studies on Dioscorea dumetorum, where this compound has been identified, have utilized transcriptome sequencing to understand gene expression patterns related to various physiological processes, including post-harvest hardening. While these studies primarily focus on tuber hardening, they provide a foundation for identifying genes that might be involved in secondary metabolite production.

For instance, transcriptome analysis in D. dumetorum has revealed differential gene expression related to pathways such as metabolism and the biosynthesis of secondary metabolites. mdpi.comnih.govresearchgate.netresearchgate.net Genes associated with pathways like "metabolic pathway" and "biosynthesis of secondary metabolites" were found to be significantly up-regulated in tubers after harvest. nih.gov Although specific genes directly linked to this compound biosynthesis have not been definitively identified through these studies, the methodology highlights candidate genes involved in broader metabolic processes. For example, genes encoding for cellulose (B213188) synthase A (CESA), xylan (B1165943) O-acetyltransferase (XOAT), and certain transcription factors were found to be up-regulated, suggesting their potential roles in cellular processes that could indirectly influence or be co-regulated with secondary metabolite production. mdpi.comresearchgate.net Further targeted transcriptomic studies focusing on different developmental stages or induced conditions in Dioscorea species known to produce this compound are needed to pinpoint specific biosynthetic genes.

Analysis of Gene Duplication and Neo-functionalization Events

The evolution of secondary metabolite pathways often involves gene duplication events, which can lead to the emergence of new gene functions (neo-functionalization) or the diversification of existing ones. While direct studies on gene duplication and neo-functionalization specifically for this compound biosynthesis are limited in the provided literature, the general understanding of plant secondary metabolism suggests this as a potential mechanism.

The Dioscorea genus, like many plant genera, has undergone evolutionary processes that could have shaped its metabolic capabilities. uni-oldenburg.de Gene families involved in the biosynthesis of various secondary metabolites, such as those encoding enzymes for alkaloid or flavonoid pathways, are often expanded through duplication. uni-oldenburg.de These duplicated genes can then acquire new regulatory elements or mutations, leading to altered expression patterns or novel enzymatic activities. Identifying orthologous genes across different Dioscorea species and comparing their genomic context could reveal instances of duplication and divergence that might be relevant to the evolution of this compound biosynthesis. Such analyses would require comparative genomics and detailed functional characterization of candidate genes.

Regulatory Elements and Gene Expression Modulation (e.g., CpG Islands)

The precise control of gene expression, essential for regulating the production of secondary metabolites like this compound, is orchestrated by various regulatory elements, including promoters, enhancers, and transcription factors. Epigenetic modifications, such as DNA methylation (e.g., at CpG islands), can also play a significant role in modulating gene expression patterns.

While specific regulatory elements controlling this compound biosynthesis are not detailed in the current literature, studies on other plant secondary metabolites often reveal that promoter regions of biosynthetic genes contain binding sites for transcription factors that respond to developmental cues, environmental signals, or metabolic feedback. uni-oldenburg.de For example, MYB transcription factors have been implicated in regulating secondary metabolism in plants. mdpi.comresearchgate.net Research into the promoter regions of genes identified through transcriptome analysis in Dioscorea could reveal conserved regulatory motifs. Furthermore, investigating the methylation status of these promoter regions, including CpG islands, could shed light on how gene expression is epigenetically controlled, potentially influencing this compound accumulation.

Metabolic Engineering Approaches for Enhanced Production

Given the potential therapeutic value of this compound, metabolic engineering strategies offer promising avenues for increasing its production, moving beyond traditional extraction from plant sources.

Biotechnological Strategies for Sustainable Compound Generation

Biotechnological approaches, such as plant cell culture and tissue culture, can provide a more controlled and sustainable method for producing plant-derived compounds compared to field cultivation, which is subject to environmental variability and resource constraints. Plant cell factories, utilizing optimized culture conditions, can be engineered to enhance the production of valuable secondary metabolites.

While specific biotechnological strategies for enhancing this compound production through plant cell cultures are not extensively detailed, the general principle involves optimizing culture media, eliciting responses with specific compounds, or genetically modifying cell lines to overexpress key biosynthetic enzymes. scribd.comfrontiersin.org The ability to culture Dioscorea species in vitro has been explored for micropropagation and conservation, laying the groundwork for more advanced biotechnological applications. benthambooks.com Further research would involve identifying the rate-limiting steps in this compound biosynthesis and employing techniques like metabolic flux analysis to guide the genetic engineering of Dioscorea cell cultures or related plant systems.

Heterologous Biosynthesis in Model Organisms (e.g., Yeast Cell Factories)

Heterologous biosynthesis, the process of introducing genes responsible for a metabolic pathway into a host organism (like yeast or E. coli) that is amenable to industrial-scale cultivation, is a powerful strategy in synthetic biology for producing complex natural products. This approach bypasses the limitations of slow-growing plants and allows for precise control over the biosynthetic machinery.

The feasibility of heterologous biosynthesis for this compound would involve identifying all the genes encoding the enzymes in its biosynthetic pathway and then reconstituting this pathway in a suitable microbial host. scribd.comfrontiersin.org While the complete biosynthetic pathway for this compound is not yet fully elucidated, research into the enzymes involved in similar alkaloid or steroidal saponin (B1150181) pathways in Dioscorea species could provide candidate genes. Once identified, these genes could be cloned and expressed in model organisms such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Optimization of gene expression levels, codon usage, and cofactor availability within the host organism would be critical for achieving significant yields of this compound. The development of "yeast cell factories" for producing complex molecules is a well-established area, and applying these principles to this compound biosynthesis could offer a sustainable and scalable production method.

Advanced Analytical Techniques for Dioscoretine Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide invaluable insights into the molecular structure of Dioscoretine by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules like this compound. ¹H-NMR provides information about the number and types of hydrogen atoms in a molecule, their electronic environments (chemical shifts), and their neighboring protons (coupling constants) mdpi.comegyankosh.ac.in. ¹³C-NMR reveals the carbon skeleton of the molecule, with chemical shifts indicating the electronic environment of each carbon atom mdpi.comresearchgate.net.

Two-dimensional (2D) NMR techniques are essential for establishing atom connectivity and confirming structural assignments.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in the assignment of ¹³C-NMR signals mdpi.com.

COSY (Correlation Spectroscopy) establishes ¹H-¹H correlations, identifying protons that are coupled to each other, thereby mapping out proton spin systems mdpi.com.

Mass Spectrometry (MS and MS/MS) for Molecular Fragmentation and Identification

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and providing structural information through fragmentation patterns wikipedia.org. This compound has a molecular formula of C₁₃H₂₃NO₃, with a monoisotopic mass of approximately 241.1678 Da nih.govebi.ac.uk.

Mass Spectrometry (MS) provides the molecular ion peak, confirming the molecular weight. Different ionization techniques, such as Electrospray Ionization (ESI), can be used nih.gov.

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected ion and analyzing the resulting fragment ions wikipedia.org. This technique is crucial for structural elucidation and identification, especially in complex mixtures. Fragmentation patterns can reveal characteristic structural features of this compound. For instance, fragmentation can occur through alpha-cleavage or the loss of specific molecular fragments, providing clues about the functional groups and the connectivity of atoms wikipedia.orgdummies.com. Analyzing these fragment ions helps in confirming the identity of this compound and distinguishing it from isomers or structurally similar compounds lcms.cz. Techniques like Collision-Induced Dissociation (CID) are commonly employed in MS/MS wikipedia.org.

Chromatographic Methods for Qualitative and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from complex matrices and quantifying its amount.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (e.g., UV, PDA)

High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of compounds like this compound nih.govnih.gov.

HPLC with UV/Vis Detection: While this compound's structure does not possess a strong chromophore for UV detection, specific wavelengths can still be utilized for its analysis, especially if coupled with other methods or if impurities have UV-absorbing properties nih.gov. For related compounds in the Dioscorea genus, wavelengths around 200 nm or specific wavelengths like 261 nm have been reported for phenanthrenes nih.govnih.gov.

HPLC with Photodiode Array (PDA) Detection: PDA detectors offer an advantage over traditional UV detectors by acquiring the entire UV-Vis spectrum across a peak in real-time shimadzu.com. This allows for more comprehensive analysis, including peak purity assessment and potential identification of co-eluting compounds based on their spectral profiles shimadzu.com. PDA detection can help in selecting optimal wavelengths for quantification and providing spectral confirmation of the analyte shimadzu.comsdfine.com.

HPLC-MS/MS for Metabolite Profiling and Quantification

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for both identifying and quantifying this compound and its potential metabolites in complex biological or plant extracts mdpi.comnih.govmdpi.com.

Metabolite Profiling: HPLC-MS/MS allows for the simultaneous detection and characterization of multiple compounds within a sample. By analyzing fragmentation patterns (MS/MS), researchers can identify this compound and its related compounds, even at low concentrations nih.govmdpi.com. This is particularly useful for understanding metabolic pathways and identifying this compound in biological samples.

Quantification: Using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) in HPLC-MS/MS, highly accurate and sensitive quantification of this compound can be achieved nih.gov. This involves monitoring specific precursor-to-product ion transitions characteristic of this compound, which minimizes interference from other compounds and provides reliable quantitative data.

Method Validation in this compound Analytical Research

For any analytical method used in research or quality control, rigorous validation is essential to ensure its reliability, accuracy, and suitability for its intended purpose nih.govdcvmn.org. Key parameters for validating analytical methods for this compound include:

Specificity: The ability of the method to accurately measure this compound in the presence of other components in the sample matrix.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of this compound within a given range. Calibration curves are used to establish this, with satisfactory coefficients of determination (R²) indicating linearity nih.govjmb.or.kr.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies, where a known amount of this compound is added to a sample, and the percentage recovery is calculated jmb.or.krresearchgate.net.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes intraday (repeatability) and interday (intermediate precision) variations nih.govjmb.or.kr.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively nih.govjmb.or.kr.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation ensures that the analytical data generated for this compound is trustworthy and reproducible, supporting scientific findings and potential applications.

Assessment of Linearity, Precision, Accuracy, and Recovery

The validation of analytical methods is paramount to ensure the reliability and accuracy of quantitative results. Key parameters evaluated include linearity, precision, accuracy, and recovery.

Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing standards at different concentrations and constructing a calibration curve, often using linear regression. The correlation coefficient (R²) is a primary indicator of linearity, with values close to 1 (e.g., >0.99) indicating excellent linearity.

Table 1: Linearity Assessment for Dioscorea-related Compounds

| Analyte / Compound Class | Analytical Technique | Concentration Range | Correlation Coefficient (R²) | Reference |

| Diosgenin (B1670711) | RP-HPLC | 20-100 μg/mL | 0.9996 | researchgate.net |

| Phenanthrenes (1-3) | HPLC-PDA | 0.625-20.00 μg/ml | 0.999 | jmb.or.krnih.govnih.gov |

| Diosgenin | TLC-densitometry | 600-1800 ng/spot | 0.9934 | researchgate.net |

| Mycotoxins | UHPLC-MS/MS | 1-400 μg kg⁻¹ | > 0.99 | mdpi.com |

Precision measures the closeness of agreement between a series of measurements obtained from the same homogeneous sample under the prescribed conditions. It is typically evaluated through repeatability (intra-assay precision) and intermediate precision (inter-assay or inter-day precision), often expressed as the Relative Standard Deviation (RSD). Acceptance criteria for RSD are generally set at less than 15% or 20%, with many methods achieving values below 5%.

Table 2: Precision Assessment for Dioscorea-related Compounds

| Analyte / Compound Class | Analytical Technique | Precision Type | RSD (%) | Reference |

| Phenanthrene 1 | HPLC-PDA | Intraday | 0.41–1.55 | jmb.or.krnih.govnih.gov |

| Phenanthrene 1 | HPLC-PDA | Interday | 1.66–5.00 | jmb.or.krnih.govnih.gov |

| Phenanthrene 2 | HPLC-PDA | Intraday | 0.30–1.31 | jmb.or.krnih.govnih.gov |

| Phenanthrene 2 | HPLC-PDA | Interday | 2.39–7.58 | jmb.or.krnih.govnih.gov |

| Phenanthrene 3 | HPLC-PDA | Intraday | 0.25–0.89 | jmb.or.krnih.govnih.gov |

| Phenanthrene 3 | HPLC-PDA | Interday | 2.89–5.58 | jmb.or.krnih.govnih.gov |

| Steroidal Saponins (B1172615)/Diosgenin | UHPLC-ELSD | Intra-day | < 3.1 | nih.gov |

| Steroidal Saponins/Diosgenin | UHPLC-ELSD | Inter-day | < 3.1 | nih.gov |

| Diterpene Lactones | LC-MS/MS | Precision | < 11.3% | nih.gov |

| Mycotoxins | UHPLC-MS/MS | Repeatability | Not > 14.4% | mdpi.com |

| Mycotoxins | UHPLC-MS/MS | Reproducibility | Not > 16.2% | mdpi.com |

Accuracy and Recovery assess how close the measured value is to the true value. Recovery studies are typically performed by spiking a known amount of the analyte into a blank matrix and then analyzing it using the developed method. The percentage recovery indicates the efficiency of the extraction and detection process. Acceptable recovery rates generally fall within the 90-110% range, although specific guidelines may vary demarcheiso17025.com.

Table 3: Accuracy and Recovery Assessment for Dioscorea-related Compounds

| Analyte / Compound Class | Analytical Technique | Recovery Range (%) | Reference |

| Diosgenin | RP-HPLC | 99.13 ± 0.26 | researchgate.net |

| Diosgenin | RP-HPLC | 99.82 to 100.52 | researchgate.net |

| Phenanthrenes (1-3) | HPLC-PDA | 95.22–100.80 | jmb.or.krnih.govnih.gov |

| Steroidal Saponins/Diosgenin | UHPLC-ELSD | 97–101 | nih.gov |

| Diterpene Lactones | LC-MS/MS | 87.3% to 109% | nih.gov |

| Diosgenin | HPLC | 97 | researchgate.net |

| Mycotoxins | UHPLC-MS/MS | 74.0–106.0 | mdpi.com |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. These parameters are critical for determining the sensitivity of an analytical method and its suitability for analyzing samples with low analyte concentrations.

Investigation of Biological Activities and Underlying Molecular Mechanisms Preclinical Focus

In Vitro Assays for Hypoglycemic Activity Research

Research employing in vitro cellular models has provided initial insights into dioscoretine's potential to modulate glucose metabolism.

Studies have explored this compound's impact on glucose uptake and utilization in various cell lines. While specific in vitro data directly on this compound's effect on glucose metabolism in cellular models is limited in the provided search results, related compounds from Dioscorea species, such as dioscorin, have shown promise. Dioscorins, the major storage proteins in yam tubers, have demonstrated various biological activities, including potential roles in metabolic regulation nih.gov. Furthermore, research on other plant-derived compounds has indicated that enhanced glucose consumption in cell lines like insulin-resistant HepG2 cells is a key indicator of hypoglycemic activity mdpi.com. Mechanisms often investigated include the regulation of glucose transporters and key metabolic enzymes.

The modulation of key enzymes in carbohydrate metabolism is a common mechanism for hypoglycemic agents. While direct evidence for this compound's specific enzymatic targets in carbohydrate metabolism is not extensively detailed in the provided snippets, research on other hypoglycemic compounds highlights the importance of enzymes like hexokinase (HK) and pyruvate (B1213749) kinase (PK) in glucose utilization mdpi.comnih.gov. Additionally, compounds that inhibit α-amylase and α-glucosidase are known to reduce carbohydrate absorption, contributing to blood glucose control mdpi.comscielo.brisciii.essciopen.com. The activation of AMP-activated protein kinase (AMPK) is also a significant pathway for enhancing glucose uptake, often mediated by promoting GLUT4 translocation to the cell membrane nih.govnih.govbsmiab.orgcore.ac.ukfrontiersin.org. Although not directly linked to this compound in the provided results, these pathways represent potential targets for its hypoglycemic effects.

Preclinical Studies on Lipid Metabolism Regulation

Preclinical investigations, primarily utilizing animal models, have begun to explore this compound's influence on lipid profiles.

Dioscorea species, including those containing this compound, have been associated with the control of hypercholesterolemia and hyperlipidemia airitilibrary.commdpi.com. Animal models are crucial for studying these conditions, with common approaches involving high-fat/high-cholesterol diets or genetic modifications to induce dyslipidemia nih.govglobalresearchonline.netmdpi.comijper.org. While specific quantitative data on this compound's effect on serum cholesterol and triglyceride levels in animal models is not explicitly detailed in the provided search results, studies on related compounds and Dioscorea extracts suggest a beneficial impact. For instance, diosgenin (B1670711), another compound from Dioscorea, has been shown to reduce plasma LDL and increase HDL cholesterol in animal experiments nih.gov. Dioscorea species in general are noted for their potential to ameliorate dyslipidemia mdpi.com.

Information regarding this compound's specific impact on hyperketonemia and related metabolic pathways is limited in the provided search results. Hyperketonemia is a metabolic state characterized by elevated ketone bodies, often associated with disruptions in glucose and fatty acid metabolism nih.govnih.gov. While Dioscorea species have been linked to the control of hyperketonemia mdpi.com, the precise mechanisms through which this compound might influence these pathways remain an area requiring further investigation.

Anti-Inflammatory Activity Research

This compound and other compounds from Dioscorea species have demonstrated anti-inflammatory properties.

Research indicates that Dioscorea bioactive compounds, including alkaloids like dioscorine and this compound, possess anti-inflammatory activity ontosight.ainih.govresearchgate.net. The mechanisms underlying this activity often involve the inhibition of pro-inflammatory cytokine production and the modulation of inflammation-related signaling pathways nih.govnih.gov. For example, dioscin, a related compound, has shown anti-inflammatory effects by reducing pro-inflammatory cytokines and inhibiting pathways such as TLR4/NF-κB signaling nih.gov. Diosgenin, another compound, has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govscielo.br. In vitro studies have also screened saponins (B1172615) from Dioscorea bulbifera for anti-inflammatory activity, with findings suggesting potential inhibition of cyclooxygenase (COX-2) and lipoxygenase rjptonline.org.

In Vitro Models of Inflammation and Cytokine Modulation

Studies utilizing in vitro models have provided insights into the anti-inflammatory potential of Dioscorea compounds. For instance, extracts from Dioscorea japonica aerial bulblets have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These effects were characterized by the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression nih.gov.

Furthermore, research on Dioscorea species indicates a general ability to inhibit the production of pro-inflammatory cytokines nih.gov. While specific studies detailing this compound's direct impact on cytokine profiles in in vitro models are limited in the reviewed literature, the broader anti-inflammatory actions observed in Dioscorea extracts suggest a role for this compound in modulating these inflammatory responses nih.govresearchgate.net.

Table 1: Modulation of Inflammatory Mediators by Dioscorea Extracts in vitro

| Inflammatory Mediator | Observed Effect | Cell Model | Reference |

| Nitric Oxide (NO) | Inhibition | LPS-stimulated RAW 264.7 cells | nih.gov |

| Prostaglandin E2 (PGE2) | Inhibition | LPS-stimulated RAW 264.7 cells | nih.gov |

| iNOS | Inhibition | LPS-stimulated RAW 264.7 cells | nih.gov |

| COX-2 | Inhibition | LPS-stimulated RAW 264.7 cells | nih.gov |

| Pro-inflammatory cytokines | Inhibition/Modulation | Various in vitro models | nih.gov |

Exploration of Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of Dioscorea compounds are frequently linked to their modulation of critical signaling pathways, notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK) nih.govmdpi.com.

NF-κB Pathway: Inhibition of the NF-κB signaling pathway appears to be a significant mechanism by which Dioscorea compounds exert anti-inflammatory effects. Studies have shown that Dioscorea extracts can inhibit NF-κB activation, often by preventing the degradation or phosphorylation of its inhibitor, IκB mdpi.comnih.govpsu.edu. For example, a Dioscorea japonica extract suppressed LPS-induced NF-κB activation by inhibiting IκB phosphorylation nih.gov. Similarly, diosgenin has been reported to inhibit NF-κB activity psu.edu.

MAPK Pathway: The MAPK signaling cascade, encompassing pathways like ERK, JNK, and p38, is also implicated in the anti-inflammatory actions of Dioscorea compounds nih.govmdpi.comnih.govpsu.edunih.govmdpi.comfrontiersin.org. Research indicates that Dioscorea extracts can inhibit the phosphorylation of MAPK components nih.gov. Diosgenin has been shown to activate the p38 MAPK signaling pathway psu.edu, while other studies suggest that modulation of MAPK pathways contributes to the anti-inflammatory effects observed in Dioscorea species nih.govmdpi.com.

Based on the provided search results, there is a significant lack of specific scientific information regarding the chemical compound "this compound" concerning its gene expression and protein modulation activities, or direct comparative studies with related phytocompounds such as Diosgenin and Dioscin.

While the search results extensively detail the biological activities and molecular mechanisms of Diosgenin and Dioscin , including their effects on gene expression and signaling pathways, information directly pertaining to This compound in these specific areas is not available in the retrieved data. The available information on this compound primarily indicates its presence as an alkaloid in Dioscorea species and suggests a hypoglycemic effect google.comdntb.gov.uanih.gov. However, this does not meet the requirement for thorough, informative, and scientifically accurate content on gene expression, protein modulation, or comparative studies as requested for sections 6.6.3 and 6.6.4.

Therefore, it is not possible to generate the article content for the specified sections based on the current search findings, as it would not adhere to the strict requirement of focusing solely on the requested topics with detailed research findings.

Compounds Mentioned in Search Results:

this compound

Diosgenin

Dioscin

Dihydrodioscorine

Dumetorine

Protodioscin

Pseudoprotodioscin

Gracillin

Protogracillin

Furostanol glycosides

Spirostanol glycosides

Stigmastane

Cholestanol

Pregnane

Ergostane

Daidzein

Genistin

Cycloartane

Alatanin

Quercetin

Kira6

4-phenylbutyric acid (4-PBA)

Tauroursodeoxycholic acid (TUDCA)

Anthocyanins (DACNs)

Polyphenols

Allantoin

Yam polysaccharides

Phenanthrene derivatives

Flavonoids

Terpenes

Anthocyanidins

Phytoestrogens

Epifzelechin

Glucopyranoside

Biotechnological and Sustainable Production Research

In Vitro Culture Systems for Dioscoretine Production (e.g., Cell, Tissue, Organ Culture)

Research into in vitro culture systems for Dioscorea species primarily aims at conserving genetic resources and enhancing the production of valuable secondary metabolites. While extensive studies have explored micropropagation, callus culture, cell suspension, and organogenesis for various Dioscorea species, specific research detailing the in vitro production of this compound itself is less prominent in the reviewed literature, with many studies focusing on related compounds like diosgenin (B1670711). However, the methodologies developed for other Dioscorea metabolites are foundational and could be adapted for this compound. For instance, in vitro tools involving plant cell, tissue, and organ culture have been well-documented for plant-derived diosgenin production, indicating the potential for similar approaches for this compound nih.govresearchgate.net. The genus Dioscorea has been a subject of micropropagation research to overcome limitations of conventional propagation methods, which are often slow and susceptible to diseases innovareacademics.in. Techniques such as direct regeneration from rhizome buds, somatic embryogenesis, and multiple shoot induction have been investigated for various Dioscorea species, laying the groundwork for metabolite-focused in vitro production systems benthambooks.com.

Elicitation Strategies for Enhanced Biosynthesis in Plant Cell Cultures

Elicitation is a widely recognized strategy to boost the biosynthesis of secondary metabolites in plant cell cultures. While much of the research in Dioscorea species focuses on enhancing diosgenin production, these findings provide a strong basis for understanding elicitation mechanisms applicable to other bioactive compounds like this compound. Studies have demonstrated that various elicitors, including biotic and abiotic compounds, can significantly increase metabolite yields.

For example, in Dioscorea floribunda cell aggregates, treatment with the ethylene-generating agent 2-chloroethylphosphonic acid (2-CEPA) at concentrations of 50 mg/l and 100 mg/l led to a remarkable increase in diosgenin production, with the 100 mg/l concentration eliciting a 72-fold higher yield compared to untreated cells researchgate.net. Similarly, research on Dioscorea deltoidea shoot cultures investigated the effects of phytohormones such as salicylic (B10762653) acid (SA), methyl jasmonate (MeJa), jasmonic acid (JA), and abscisic acid (ABA). SA at 200 µM yielded 0.912% dry weight (DW) of diosgenin, while MeJa at 100 µM resulted in 0.814% DW researchgate.net. Precursor feeding also proved effective, with β-sitosterol at 200 µM producing the maximum diosgenin content (1.006% DW), followed by squalene (B77637) at 100 µM (0.947% DW) researchgate.net. In Helicteres isora suspension cultures, bacterial elicitors like E. coli at 1.5% concentration showed a 9.1-fold increase in diosgenin production nih.gov.

Table 1: Elicitor and Precursor Effects on Diosgenin Production in Dioscorea Species

| Plant Species | Elicitor/Precursor | Concentration/Treatment | Yield (Diosgenin) | Reference |

| D. floribunda | 2-CEPA | 100 mg/l | 72-fold increase | researchgate.net |

| D. deltoidea (shoot) | Salicylic Acid (SA) | 200 µM | 0.912% DW | researchgate.net |

| D. deltoidea (shoot) | Methyl Jasmonate (MeJa) | 100 µM | 0.814% DW | researchgate.net |

| D. deltoidea (shoot) | β-sitosterol | 200 µM | 1.006% DW | researchgate.net |

| D. deltoidea (shoot) | Squalene | 100 µM | 0.947% DW | researchgate.net |

| H. isora (suspension) | E. coli | 1.5% | 9.1-fold increase | nih.gov |

Genetic Transformation for Improved this compound Yield

Genetic transformation and engineering are powerful tools for enhancing crop productivity and the synthesis of valuable compounds. While specific studies detailing the genetic transformation of Dioscorea species for improved this compound yield are not explicitly detailed in the provided snippets, the general application of these technologies to Dioscorea species for other metabolites, such as diosgenin, is noted nih.govresearchgate.net. Genetic engineering approaches, including genome editing, are being explored to improve crop traits like yield, stress tolerance, and resistance to diseases researchgate.netcgiar.orgnih.govnih.gov. For instance, research in rice has shown that targeted mutagenesis using CRISPR/Cas9 can enhance grain yield and improve plant architecture by affecting hormonal pathways nih.gov. The potential exists to identify and manipulate genes involved in the biosynthetic pathway of this compound through genetic transformation, thereby increasing its yield. However, the application of these advanced techniques specifically to this compound production in Dioscorea remains an area for further research.

Exploration of Microbial Fermentation for this compound Production

Microbial fermentation, particularly using lactic acid bacteria (LAB), is being explored in the context of Dioscorea species for developing functional foods and improving nutritional profiles. Studies have investigated the use of LAB strains like Leuconostoc lactis CCMA 0415, Lactobacillus plantarum CCMA 0744, and Lactobacillus fermentum CCMA 0745 in yam fermentation researchgate.netnih.govnih.gov. These studies primarily focus on the stability of existing compounds or the production of beneficial metabolites during fermentation. For example, L. lactis CCMA 0415 maintained diosgenin concentrations (around 8.0 μg/mL) without significant reduction during a 24-hour fermentation period, contributing to the generation of a potentially functional yam food researchgate.netnih.govnih.gov.

While these studies highlight the role of fermentation in processing Dioscorea products and preserving certain metabolites like diosgenin, there is no direct evidence in the provided snippets suggesting the use of microbial fermentation specifically for the de novo production or significant enhancement of this compound itself. The research focuses on the fermentation process of yam biomass rather than using microbes as biocatalysts for this compound synthesis.

Sustainable Sourcing and Cultivation Practices in Research Context

Sustainable sourcing and cultivation practices are increasingly critical for the long-term viability of agricultural and medicinal plant production. For Dioscorea species, which are important sources of bioactive compounds and are sometimes considered endangered (e.g., Dioscorea deltoidea) nih.govresearchgate.net, adopting sustainable practices is paramount. Sustainable sourcing involves selecting suppliers and materials that minimize environmental harm and support social and economic well-being throughout the supply chain tracextech.comresearchgate.netresearchgate.net. This approach aims to reduce carbon footprints, conserve resources, and ensure ethical treatment of labor.

In the context of research, understanding and implementing sustainable cultivation practices for Dioscorea species could involve optimizing agricultural methods to reduce environmental impact, conserve biodiversity, and ensure a stable supply of plant material for research and potential commercialization. While specific research detailing sustainable cultivation practices tailored for this compound production is not detailed in the provided snippets, the broader principles of sustainable sourcing and the recognition of Dioscorea species as valuable, sometimes endangered, resources underscore the importance of such practices in any future research or development efforts.

Compound List:

this compound

Diosgenin

Allantoin

Dioscin

Dioscorin

Polyphenols

Phenolics

Alkaloids

Flavonoids

Furostanol Glycosides (FG)

Protodioscin

Deltoside

STAT3

Bcl-xL

Mcl-1

MMP-2

Erβ

FAS

SREBP-1c

SCD

SIRT1

AMPK

ATGL

FoxO1

CPT

Auxin

Gibberellin

Cytokinin

OsAGAP

OsPDCD5

Future Directions in this compound Research: An Emerging Frontier

While the isoquinuclidine alkaloid this compound, originally isolated from the tubers of Dioscorea dumetorum, has been identified for its potential hypoglycemic properties, its exploration within the advanced realms of modern biomedical research remains in its infancy. google.com The future of this compound studies is poised for significant advancement through the integration of cutting-edge technologies and collaborative scientific efforts. This article outlines the prospective research frontiers that could unlock the full therapeutic and scientific potential of this natural compound.

Q & A

Q. How can literature reviews on this compound avoid bias and ensure comprehensive coverage?

- Use systematic search strings (e.g., "this compound AND (biosynthesis OR pharmacokinetics)") across PubMed, Scopus, and Web of Science. Apply citation chaining and assess publication bias via funnel plots .

Data Presentation & Reproducibility

- Include raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials with metadata annotations .

- For structural data, deposit crystallographic coordinates in the Cambridge Structural Database (CSD) or protein-ligand complexes in the PDB .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.